7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one
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Overview
Description
7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H17BrO5 and its molecular weight is 453.288. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of chromen-4-ones, like "7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one", are crucial in understanding their potential applications. Chromen-4-ones serve as core structures for secondary metabolites of considerable pharmacological importance. The synthetic protocols for these compounds, including Suzuki coupling reactions and reactions of 3-formylcoumarin, provide a foundation for the creation of a variety of biologically active compounds. These synthetic approaches allow for the exploration of chromen-4-ones in pharmacological research and the development of new therapeutic agents (Mazimba, 2016).
Pharmacological Significance
The exploration of chromen-4-ones in pharmacological research has revealed their potential in the development of anticancer drugs. Certain compounds within this category have demonstrated high tumor specificity and minimal keratinocyte toxicity, indicating their potential as safer, more effective cancer therapies. These findings suggest that modifications to the chromen-4-one structure, potentially including derivatives like "7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one", could lead to the development of novel anticancer agents with improved therapeutic profiles (Sugita et al., 2017).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the reactivity of methoxyphenols, which are structurally related to "7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one", has been studied for their potential as tracers for biomass burning and their role in the formation of secondary organic aerosol (SOA). These studies are pivotal for understanding the environmental impact of these compounds and for developing analytical methods to detect and quantify their presence in environmental samples (Liu et al., 2022).
Mechanism of Action
Target of Action
The exact target of this compound is currently unknown. Compounds with similar structures, such as chromanones and pyrazolines, have been found to interact with a variety of biological targets, including enzymes like acetylcholinesterase .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Related compounds have been shown to affect a variety of pathways, including those involved in inflammation, oxidative stress, and cellular signaling .
Result of Action
Related compounds have been shown to have a variety of effects, including antioxidant, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIYZUNQXWHQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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